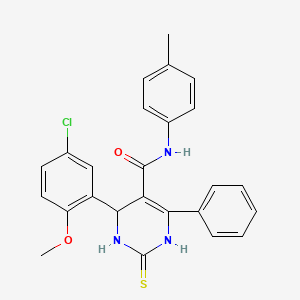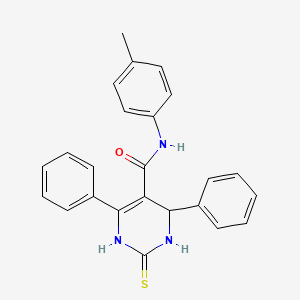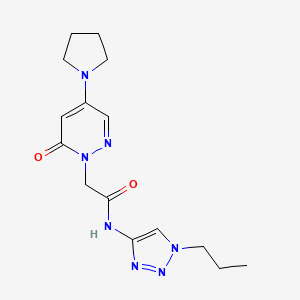
6-(5-chloro-2-methoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Vue d'ensemble
Description
6-(5-chloro-2-methoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C25H22ClN3O2S and its molecular weight is 464.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.1121258 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallographic Insights
The study of pyrimidine derivatives, including compounds similar to the specified chemical, has revealed insights into their crystal and molecular structures. For instance, research by Trilleras et al. (2009) discusses the isostructural nature of pyrimidine compounds, highlighting the significance of N-H...N and N-H...O hydrogen bonds in forming structured sheets. This understanding aids in the design and synthesis of new materials with desired crystallographic properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Anti-Inflammatory and Analgesic Agents
A 2020 study introduces novel compounds derived from visnaginone and khellinone, demonstrating their effectiveness as anti-inflammatory and analgesic agents. These compounds, similar in structure to the one , were shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting potential therapeutic applications for related pyrimidinecarboxamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Research into 2,4-diamino-6-substituted pyrimidine derivatives has uncovered their potential in inhibiting retrovirus replication, particularly against HIV. Although not directly mentioning the specific compound , this study underscores the broader applicability of pyrimidine derivatives in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Enzyme Inhibition
Investigations into the binding modes of pyrimidine derivatives to enzymes, such as dihydrofolic reductase, have been conducted to identify potential positions for covalent bonding, aiming at designing irreversible inhibitors. These studies provide a foundation for developing new drugs based on pyrimidine scaffolds for various therapeutic targets (Baker, Lourens, & Jordaan, 1967).
Antiprotozoal Agents
Recent research into dicationic imidazo[1,2-a]pyridines, structurally related to the compound , highlighted their effectiveness as antiprotozoal agents. These compounds demonstrated strong activity against T. b. rhodesiense and P. falciparum, showcasing the potential of pyrimidine derivatives in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-15-8-11-18(12-9-15)27-24(30)21-22(16-6-4-3-5-7-16)28-25(32)29-23(21)19-14-17(26)10-13-20(19)31-2/h3-14,23H,1-2H3,(H,27,30)(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGWZECFAJFTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065231.png)
![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)
![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4065261.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4065270.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4065275.png)
![4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone](/img/structure/B4065315.png)
![1-allyl-6-amino-2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4065322.png)

![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B4065335.png)
